molecular formula C11H12N2O B1601057 N-(2-Cyanoethyl)-N-methylbenzamide CAS No. 23873-66-7

N-(2-Cyanoethyl)-N-methylbenzamide

Cat. No. B1601057
CAS RN: 23873-66-7
M. Wt: 188.23 g/mol
InChI Key: QXPKZNLNDCZYPI-UHFFFAOYSA-N
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Description

“N-(2-Cyanoethyl)-N-methylbenzamide” seems to be a complex organic compound. The “N-(2-Cyanoethyl)-” part suggests the presence of a cyanoethyl group attached to a nitrogen atom, and “N-methylbenzamide” indicates a methylbenzamide group also attached to the nitrogen .


Synthesis Analysis

While specific synthesis methods for “N-(2-Cyanoethyl)-N-methylbenzamide” were not found, there are methods for synthesizing related compounds. For instance, phosphoramidites can be synthesized from their corresponding alcohols with short reaction times and near-quantitative yields .

Scientific Research Applications

1. In Situ Preparation of Deoxyribonucleoside Phosphoramidites

  • Application Summary : This compound is used for the in situ preparation of deoxyribonucleoside phosphoramidites, which are then used in the polymer-supported synthesis of oligodeoxyribonucleotides .
  • Methods of Application : Deoxyribonucleoside phosphoramidites are prepared in situ from 5′-O,N-protected deoxyribonucleosides and 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite with tetrazole as a catalyst. The solutions are then applied directly on an automatic solid-phase DNA synthesizer .

2. Preparation of Multi-functionalized Terpyridine Molecule

  • Application Summary : A new multi-functionalized terpyridine molecule featuring a pyrrole heterocycle and a cyano group is prepared .
  • Methods of Application : This new compound was obtained via a KF/alumina-catalyzed Michael addition of 4′-(pyrrol-2-yl)-2,2′:6′,2″-terpyridine into acrylonitrile. The mild reaction conditions leave the nitrile group unaltered .
  • Results or Outcomes : The title compound was fully characterized via NMR spectroscopy (1H and 13C) as well as via high resolution mass spectrometry and infrared spectroscopy .

3. Synthesis of N-cyanoalkyl-functionalized Imidazolium Nitrate and Dicyanamide Ionic Liquids

  • Application Summary : This compound is used in the synthesis of N-cyanoalkyl-functionalized imidazolium nitrate and dicyanamide ionic liquids .
  • Methods of Application : The new compounds were obtained via N-alkylation of substituted imidazoles with commercially available haloalkylnitriles followed by anion exchange .
  • Results or Outcomes : The synthesized ionic liquids were characterized by their thermal properties for potential energetic applications .

4. Preparation of 4′-(N-(2-Cyanoethyl)pyrrol-2-yl)-2,2′:6′,2″-terpyridine

  • Application Summary : This compound is used in the preparation of a new oligopyridine ligand .
  • Methods of Application : The new ligand was prepared and characterized. The synthetic protocol that was used tolerated the base-sensitive nitrile group .
  • Results or Outcomes : This is a new tool to prepare new ligands that could be utilized to construct functionalized materials .

5. Phosphitylation Reagent in Nucleotide Synthesis

  • Application Summary : This compound is used as a phosphitylation reagent in nucleotide synthesis by the phosphite method .
  • Methods of Application : Deoxyribonucleoside phosphoramidites are prepared in situ from 5′-O,N-protected deoxyribonucleosides and 2-cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite with tetrazole as a catalyst, and the solutions applied directly on an automatic solid-phase DNA synthesizer .

6. Synthesis of Multi-functionalized Terpyridine Molecule

  • Application Summary : This compound is used in the preparation of a new oligopyridine ligand .
  • Methods of Application : The new ligand was prepared and characterized. The synthetic protocol that was used tolerated the base-sensitive nitrile group .
  • Results or Outcomes : This is a new tool to prepare new ligands that could be utilized to construct functionalized materials .

properties

IUPAC Name

N-(2-cyanoethyl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-13(9-5-8-12)11(14)10-6-3-2-4-7-10/h2-4,6-7H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXPKZNLNDCZYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70543373
Record name N-(2-Cyanoethyl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Cyanoethyl)-N-methylbenzamide

CAS RN

23873-66-7
Record name N-(2-Cyanoethyl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70543373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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